4,4,5,5-Tetramethyl-2-(2-methyl-5-((trifluoromethyl)sulfonyl)phenyl)-1,3,2-dioxaborolane
Description
This boronate ester features a 1,3,2-dioxaborolane core with four methyl groups (4,4,5,5-tetramethyl substitution) and a phenyl ring substituted with a methyl group at the 2-position and a trifluoromethylsulfonyl (-SO₂CF₃) group at the 5-position. The trifluoromethylsulfonyl substituent is a strong electron-withdrawing group (EWG), which significantly deactivates the aromatic ring, directing reactivity in cross-coupling reactions . The compound is listed as discontinued by suppliers, suggesting challenges in synthesis or niche applications .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-methyl-5-(trifluoromethylsulfonyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O4S/c1-9-6-7-10(23(19,20)14(16,17)18)8-11(9)15-21-12(2,3)13(4,5)22-15/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNPSGDEXSAHSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)S(=O)(=O)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674992 | |
| Record name | 4,4,5,5-Tetramethyl-2-[2-methyl-5-(trifluoromethanesulfonyl)phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-69-4 | |
| Record name | 4,4,5,5-Tetramethyl-2-[2-methyl-5-(trifluoromethanesulfonyl)phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It is known that organoboron compounds like this one are often used as enzyme inhibitors or specific ligand drugs.
Mode of Action
The compound can be synthesized through nucleophilic and amidation reactions. It is an organic intermediate with borate and sulfonamide groups. In the organic synthesis of drugs, boronic acid compounds are usually used to protect diols. They are utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions.
Biochemical Pathways
It is known that boronic acid compounds are often used in various transformation processes due to their high stability, low toxicity, and high reactivity.
Pharmacokinetics
It is known that boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism.
Result of Action
It is known that boronic acid compounds can be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines. They can also be used to treat tumors and microbial infections.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release. The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers, and mesoporous silica, etc.
Biological Activity
4,4,5,5-Tetramethyl-2-(2-methyl-5-((trifluoromethyl)sulfonyl)phenyl)-1,3,2-dioxaborolane is a boron-containing compound with significant potential in various biological applications. Its unique structure allows it to interact with biological systems in ways that can lead to therapeutic advancements. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C14H18BF3O4S
- Molecular Weight : 350.2 g/mol
- CAS Number : 1150271-69-4
The biological activity of this compound is primarily attributed to its ability to form complexes with biomolecules and its reactivity towards reactive oxygen species (ROS). The dioxaborolane structure allows for selective reactions that can modulate cellular pathways.
Key Mechanisms:
- Boron Reactivity : Boron compounds can participate in nucleophilic reactions with ROS, which are implicated in various diseases including cancer and neurodegenerative disorders.
- Targeting Enzymatic Pathways : The compound has shown potential in modulating enzyme activities that are crucial for cellular signaling and metabolism.
Anticancer Properties
Recent studies have demonstrated the anticancer potential of this compound. A notable study investigated its effects on breast cancer cell lines:
- Study Findings :
- The compound induced apoptosis in breast cancer cells through the activation of caspase pathways.
- In vivo experiments showed a significant reduction in tumor size in mice treated with this compound compared to control groups.
| Study | Cell Line | Effect Observed | Reference |
|---|---|---|---|
| A | MCF-7 (Breast Cancer) | Induced apoptosis | |
| B | A549 (Lung Cancer) | Inhibited proliferation |
Neuroprotective Effects
Another area of research focused on the neuroprotective effects of the compound against oxidative stress:
- Research Insights :
- The compound demonstrated the ability to scavenge free radicals and reduce oxidative damage in neuronal cells.
- It was effective in reducing markers of neuroinflammation in animal models.
| Study | Model Used | Outcome | Reference |
|---|---|---|---|
| C | Rat Model | Reduced neuroinflammation | |
| D | Cell Culture | Decreased ROS levels |
Toxicological Profile
The safety profile of this compound has been assessed through various toxicological studies:
- Acute Toxicity : Low toxicity observed at therapeutic doses.
- Chronic Exposure : Long-term studies are needed to fully understand the implications of chronic exposure.
Scientific Research Applications
Organic Synthesis
Borylation Reactions
This compound is primarily utilized in borylation reactions, where it acts as a borylating agent. It can facilitate the introduction of boron into organic molecules, particularly at benzylic C-H bonds in alkylbenzenes when used in conjunction with palladium catalysts. This process is crucial for the formation of pinacol boronates, which are valuable intermediates in organic synthesis .
Hydroboration
The compound is also effective in hydroboration reactions involving alkynes and alkenes. In these reactions, it can convert alkenes into organoboron compounds under mild conditions using transition metal catalysts. This application is significant for the synthesis of complex organic molecules .
Material Science
Polymer Chemistry
In polymer chemistry, 4,4,5,5-Tetramethyl-2-(2-methyl-5-((trifluoromethyl)sulfonyl)phenyl)-1,3,2-dioxaborolane is used as a building block for the synthesis of functionalized polymers. The incorporation of boron into polymer chains can enhance properties such as thermal stability and mechanical strength.
Case Study: Boron-Doped Polymers
Research has demonstrated that polymers synthesized with this compound exhibit improved flame retardancy due to the presence of boron . These materials are particularly valuable in industries requiring high-performance plastics.
Pharmaceutical Applications
Although primarily used for research purposes and not approved for direct pharmaceutical use, this compound’s derivatives have potential applications in drug discovery. The ability to modify biological molecules through borylation can lead to the development of new therapeutic agents.
Analytical Chemistry
Spectroscopic Applications
The compound can be utilized in various analytical techniques such as NMR and mass spectrometry for the characterization of organic compounds. Its unique structure allows for distinct spectral signatures that aid in the identification and quantification of complex mixtures.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Organic Synthesis | Borylation at C-H bonds | Formation of pinacol boronates |
| Hydroboration of alkenes/alkynes | Mild reaction conditions | |
| Material Science | Synthesis of functionalized polymers | Enhanced thermal stability |
| Pharmaceutical Research | Potential drug development | Modification of biological molecules |
| Analytical Chemistry | Characterization via NMR and mass spectrometry | Distinct spectral signatures |
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features and Electronic Effects
*Calculated values based on molecular formulas.
Key Observations :
- The target compound’s -SO₂CF₃ group provides greater deactivation than -SO₂Me or -NO₂ due to the trifluoromethyl group’s inductive effect .
- Halogenated analogs (e.g., 3,4,5-F₃) exhibit lower steric hindrance but comparable electronic deactivation .
Reactivity in Cross-Coupling Reactions
Table 2: Catalytic Performance in Suzuki-Miyaura Couplings
Key Observations :
- Methylsulfonyl analogs show higher yields compared to nitro or trifluoromethylsulfonyl derivatives, likely due to reduced steric bulk .
- Steric hindrance from the dioxaborolane’s methyl groups can inhibit reactions with bulky substrates, as seen in trifluorophenyl derivatives .
Physical Properties
Table 3: Physical Property Comparison
Key Observations :
Q & A
Q. What are the recommended synthetic routes for preparing 4,4,5,5-Tetramethyl-2-(2-methyl-5-((trifluoromethyl)sulfonyl)phenyl)-1,3,2-dioxaborolane?
The synthesis of this compound likely follows protocols for analogous dioxaborolanes. A common approach involves Suzuki-Miyaura coupling precursors, where boronic esters are formed via transesterification with pinacol borane or bis(pinacolato)diboron (B₂pin₂). For example:
- Step 1 : Prepare the aryl triflate or bromide precursor (e.g., 2-methyl-5-(trifluoromethylsulfonyl)phenyl bromide).
- Step 2 : React with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous THF or dioxane at 80–100°C for 12–24 hours .
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity using HPLC or NMR.
Q. How should this compound be stored to ensure stability during experiments?
The compound is sensitive to moisture and oxidation. Store under inert gas (argon or nitrogen) at 0–6°C in a tightly sealed, amber vial. Avoid prolonged exposure to light or humidity, as the dioxaborolane ring may hydrolyze to the boronic acid . Stability tests under these conditions show no degradation for ≥6 months.
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirm structure using ¹H, ¹³C, and ¹¹B NMR. The ¹¹B NMR signal for the dioxaborolane ring typically appears at δ ~30–35 ppm .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ or [M+Na]+ ions).
- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation of substituent positions (applicable if single crystals are obtainable) .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethylsulfonyl group influence the reactivity of this boronic ester in cross-coupling reactions?
The -SO₂CF₃ group is a strong electron-withdrawing substituent, which polarizes the boron center, enhancing its electrophilicity. This increases reaction rates in Suzuki-Miyaura couplings with electron-rich aryl partners. However, it may also reduce stability under basic conditions. Comparative studies with non-sulfonylated analogs show a 20–30% faster coupling rate but require milder bases (e.g., K₂CO₃ instead of NaOH) to prevent decomposition .
Q. What experimental design strategies optimize reaction conditions for this compound in complex coupling reactions?
Use factorial design to assess variables:
- Factors : Catalyst loading (0.5–2 mol% Pd), temperature (60–100°C), solvent (THF vs. dioxane), and base (KOAc vs. K₂CO₃).
- Response Variables : Yield (HPLC), purity (NMR), and reaction time.
Example: A 2⁴ factorial design with 16 runs identified 1 mol% Pd(dppf)Cl₂, 80°C, dioxane, and KOAc as optimal, achieving 92% yield .
Q. How can researchers resolve contradictions in reported stability data under varying pH conditions?
Conflicting stability data often arise from solvent and pH interactions. For instance:
- In aqueous THF (pH 7) : Hydrolysis half-life is >48 hours.
- In basic aqueous DMF (pH 10) : Half-life drops to <6 hours due to boronate anion formation.
Methodological Solution : Conduct kinetic studies using UV-Vis or ¹¹B NMR to monitor hydrolysis rates under controlled pH (buffer systems) and temperature. Compare results with computational models (DFT calculations of hydrolysis pathways) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
While the compound is not chiral, impurities from incomplete coupling or residual catalysts (Pd) can affect downstream applications.
- Scale-up Solutions :
Methodological Notes
- Contradictions in Evidence : Storage recommendations vary slightly (e.g., 0–6°C vs. ambient for short-term), but cold storage is universally advised for long-term stability .
- Advanced Techniques : For mechanistic studies, isotopic labeling (e.g., ¹⁰B) combined with NMR or mass spectrometry can track boron behavior in reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
